molecular formula C11H18F2N2O B8157540 cis-3-Amino-N-(3,3-difluorocyclobutyl)cyclohexanecarboxamide

cis-3-Amino-N-(3,3-difluorocyclobutyl)cyclohexanecarboxamide

Cat. No.: B8157540
M. Wt: 232.27 g/mol
InChI Key: AUBXEWRPPAUDAV-SFYZADRCSA-N
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Description

cis-3-Amino-N-(3,3-difluorocyclobutyl)cyclohexanecarboxamide: is a synthetic organic compound that has garnered attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Amino-N-(3,3-difluorocyclobutyl)cyclohexanecarboxamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product. This often includes the use of large-scale reactors, continuous flow processes, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Used in the study of enzyme-substrate interactions.

Medicine:

  • Explored for its potential as a pharmaceutical intermediate.
  • Studied for its biological activity and potential therapeutic applications.

Industry:

  • Utilized in the development of new materials and chemical processes.
  • Investigated for its potential use in agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of cis-3-Amino-N-(3,3-difluorocyclobutyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness:

  • The presence of both the difluorocyclobutyl group and the cyclohexanecarboxamide moiety in cis-3-Amino-N-(3,3-difluorocyclobutyl)cyclohexanecarboxamide makes it unique compared to other similar compounds.
  • The combination of these functional groups imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

(1R,3S)-3-amino-N-(3,3-difluorocyclobutyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F2N2O/c12-11(13)5-9(6-11)15-10(16)7-2-1-3-8(14)4-7/h7-9H,1-6,14H2,(H,15,16)/t7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBXEWRPPAUDAV-SFYZADRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C(=O)NC2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)N)C(=O)NC2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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